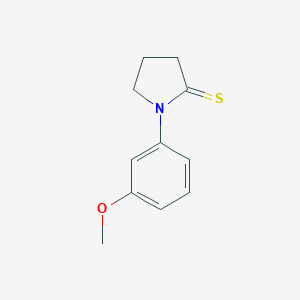

1-(3-Methoxyphenyl)pyrrolidine-2-thione

Descripción

1-(3-Methoxyphenyl)pyrrolidine-2-thione is a heterocyclic compound featuring a pyrrolidine ring substituted with a thione (C=S) group at position 2 and a 3-methoxyphenyl moiety at position 1. This structure combines the electron-donating methoxy group with the sulfur-containing thione, influencing its electronic and steric properties.

The 3-methoxyphenyl group enhances lipophilicity and may contribute to bioactivity, as seen in structurally related pesticides and pharmaceuticals . The thione group can act as a zinc-binding motif, a feature exploited in histone deacetylase (HDAC) inhibitors .

Propiedades

Número CAS |

116614-76-7 |

|---|---|

Fórmula molecular |

C11H13NOS |

Peso molecular |

207.29 g/mol |

Nombre IUPAC |

1-(3-methoxyphenyl)pyrrolidine-2-thione |

InChI |

InChI=1S/C11H13NOS/c1-13-10-5-2-4-9(8-10)12-7-3-6-11(12)14/h2,4-5,8H,3,6-7H2,1H3 |

Clave InChI |

LVILCODMVFOMHZ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)N2CCCC2=S |

SMILES canónico |

COC1=CC=CC(=C1)N2CCCC2=S |

Sinónimos |

2-Pyrrolidinethione, 1-(3-methoxyphenyl)- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The following table compares 1-(3-Methoxyphenyl)pyrrolidine-2-thione with structurally related compounds from the evidence:

Key Differences and Implications

- Core Heterocycle: Pyrrolidine-2-thione (target compound) vs. Pyrrolidine-2-thione vs. pyrrolidine-2,5-dione (compound 6): The dione structure introduces additional hydrogen-bonding sites, which could enhance solubility but reduce membrane permeability .

Substituent Effects :

- 3-Methoxyphenyl (target) vs. ferrocenyl (5a): The methoxy group provides moderate electron donation, whereas ferrocenyl substituents introduce redox activity and bulkiness, making 5a more suitable for electrochemical applications .

- Thione vs. Thioether : Compounds like 12a–c () replace the thione with a thioether (C-S-C), reducing zinc-binding affinity but increasing hydrolytic stability .

- Biological Activity: Ferrocenyl derivatives (5a–d) exhibit unique organometallic interactions, unlike the purely organic target compound . HDAC inhibitors (e.g., 10f) highlight the critical role of the thione group in zinc chelation, a feature shared with the target compound . Toxicity profiles of methoxyphenyl-containing compounds (e.g., LAS-252 in ) suggest that substituent position (para vs. meta) significantly impacts safety .

Physicochemical Properties

- Lipophilicity : The 3-methoxyphenyl group increases logP compared to unsubstituted pyrrolidine-thiones, enhancing blood-brain barrier penetration .

- Melting Points: Ferrocenyl derivatives (e.g., 5a) exhibit higher melting points (>200°C) due to crystalline organometallic structures, whereas the target compound likely melts at <150°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.